

# Propenyl Isocyanate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Propenyl isocyanate*

Cat. No.: *B1655971*

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Introduction: This technical guide provides a comprehensive overview of **propenyl isocyanate**, with a primary focus on its most stable and widely utilized isomer, allyl isocyanate (prop-2-en-1-yl isocyanate). **Propenyl isocyanate** is a reactive organic compound containing both an alkene and an isocyanate functional group. This dual reactivity makes it a valuable building block in organic synthesis, particularly for the introduction of the allyl group and for the formation of carbamates, ureas, and other derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity, along with relevant experimental protocols. While other isomers such as (E)- and (Z)-1-**propenyl isocyanate** are theoretically possible, they are less common and not readily available, hence the focus of this guide is on the commercially accessible allyl isocyanate.

## Core Data Summary

The key quantitative data for allyl isocyanate are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	1476-23-9	[1][2]
Molecular Formula	C4H5NO	[1][2]
Molecular Weight	83.09 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Pungent	[3]
Boiling Point	87-89 °C	[4]
Density	0.94 g/mL at 25 °C	[4]
Refractive Index	n <sub>20/D</sub> 1.417	[4]
Solubility	Soluble in organic solvents, less soluble in water	[3]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of allyl isocyanate.

Spectroscopy	Key Peaks/Signals
FTIR (Neat)	The infrared spectrum shows a strong, characteristic absorption band for the isocyanate group ( $\text{-N=C=O}$ ) around $2270\text{-}2250\text{ cm}^{-1}$ . Other significant peaks correspond to the $\text{C=C}$ stretch of the allyl group.
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	The proton NMR spectrum typically displays signals for the vinyl protons in the range of $\delta$ 5.2-6.0 ppm and the methylene protons adjacent to the isocyanate group around $\delta$ 4.1 ppm.
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	The carbon NMR spectrum shows a peak for the isocyanate carbon around $\delta$ 130 ppm, along with signals for the allylic carbons.
Mass Spectrometry (GC-MS)	The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the allyl group. <sup>[5]</sup>

## Experimental Protocols

### Synthesis of Allyl Isocyanate via Allyl Cyanate Rearrangement

A reliable method for the preparation of allyl isocyanate is through the<sup>[1][1]</sup>-sigmatropic rearrangement of an in-situ generated allyl cyanate from an allyl carbamate.<sup>[3][6]</sup> This method is known for its mild conditions and high stereoselectivity.<sup>[6]</sup>

#### Step A: Synthesis of Allyl Carbamate from Allyl Alcohol

- To a solution of allyl alcohol in a suitable aprotic solvent (e.g., dichloromethane), add trichloroacetyl isocyanate at  $0\text{ }^{\circ}\text{C}$ .
- After the reaction is complete (monitored by TLC), the intermediate is hydrolyzed with a base, such as potassium carbonate in aqueous methanol, to yield the allyl carbamate.<sup>[3]</sup>

### Step B: Dehydration and Rearrangement to Allyl Isocyanate

- The allyl carbamate is dissolved in dichloromethane.
- The solution is treated with dehydrating agents. A common system is triphenylphosphine ( $\text{PPh}_3$ ), carbon tetrabromide ( $\text{CBr}_4$ ), and triethylamine ( $\text{Et}_3\text{N}$ ) at low temperatures (e.g.,  $-20^\circ\text{C}$ ).<sup>[3]</sup>
- The initially formed allyl cyanate spontaneously undergoes a <sup>[1]</sup><sup>[1]</sup>-sigmatropic rearrangement to the more stable allyl isocyanate.<sup>[6]</sup>
- The crude product is purified by removing the triphenylphosphine oxide byproduct via precipitation from a non-polar solvent like hexane, followed by distillation.<sup>[3]</sup>

## Reaction of Allyl Isocyanate with Nucleophiles

The high reactivity of the isocyanate group allows for straightforward reactions with various nucleophiles.<sup>[1]</sup>

### General Protocol for Urethane Formation (Reaction with Alcohols):

- Dissolve allyl isocyanate in an anhydrous aprotic solvent (e.g., THF or toluene).
- Add the desired alcohol to the solution. The reaction can be performed at room temperature, but gentle heating may be required for less reactive alcohols.
- The reaction progress can be monitored by the disappearance of the isocyanate peak in the IR spectrum.
- The resulting urethane (carbamate) can be purified by standard methods such as crystallization or chromatography.

### General Protocol for Urea Formation (Reaction with Amines):

- Dissolve allyl isocyanate in an anhydrous aprotic solvent.
- Add the primary or secondary amine to the solution. This reaction is typically fast and exothermic.

- The resulting urea often precipitates from the reaction mixture and can be isolated by filtration.
- If the product is soluble, it can be purified by crystallization or chromatography.

## Biological Significance and Drug Development Context

While direct studies on the biological signaling pathways of allyl isocyanate are limited, the closely related compound, allyl isothiocyanate (AITC), is extensively studied and provides a valuable reference point for researchers. AITC, found in cruciferous vegetables, exhibits a range of biological activities including antimicrobial and anticancer properties.[2] It is known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] Given the structural similarity, allyl isocyanate is a compound of interest for comparative studies and as a potential lead for the development of new therapeutic agents. Its ability to readily form stable adducts with biological nucleophiles, such as amino acid residues in proteins, suggests it may have interesting pharmacological activities.

## Visualizations

### Synthesis of Allyl Isocyanate via[1][1]-Sigmatropic Rearrangement

Caption: Workflow for the synthesis of allyl isocyanate.

### Reactivity of Allyl Isocyanate

Caption: General reactivity of allyl isocyanate with nucleophiles.

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